4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting tert-butyldimethylsilyl ether is then subjected to further reactions to introduce the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives.
Scientific Research Applications
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pyrazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the tert-butyldimethylsilyl group. This combination provides distinct chemical reactivity and stability, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H20N2OSi |
---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1H-pyrazol-4-ylmethoxy)silane |
InChI |
InChI=1S/C10H20N2OSi/c1-10(2,3)14(4,5)13-8-9-6-11-12-7-9/h6-7H,8H2,1-5H3,(H,11,12) |
InChI Key |
JOAWDCGAGJTSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.